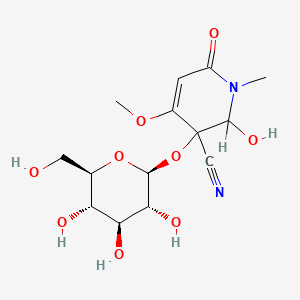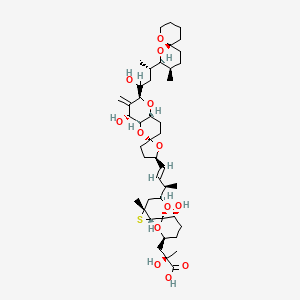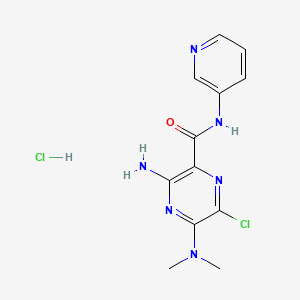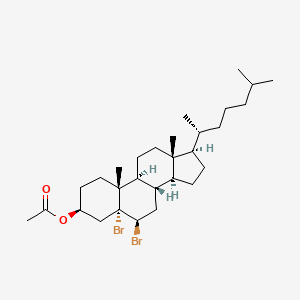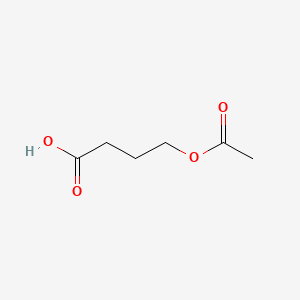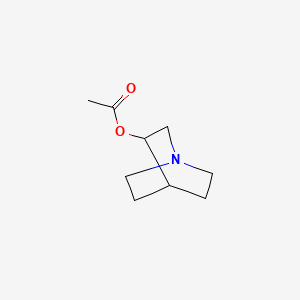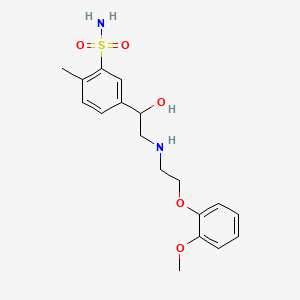
Amosulalol
Übersicht
Beschreibung
Amosulalol is an antihypertensive drug known for its dual action on both alpha-adrenergic and beta-adrenergic receptors. It has a higher affinity for alpha-1 adrenergic receptors compared to beta-adrenergic receptors . This compound is primarily used to manage hypertension and certain cardiac arrhythmias .
Wissenschaftliche Forschungsanwendungen
Amosulalol has several scientific research applications:
Chemistry: It is used as a model compound in studies involving adrenergic receptor interactions and drug synthesis.
Biology: Research on this compound helps in understanding the physiological effects of adrenergic receptor blockers.
Medicine: this compound is studied for its therapeutic potential in managing hypertension and cardiac arrhythmias.
Wirkmechanismus
Target of Action
Amosulalol, also known as this compound Hydrochloride, is a combined α- and β-blocker . It primarily targets α1-adrenergic receptors and β-adrenergic receptors . These receptors are part of the adrenergic system, which plays a crucial role in the cardiovascular system. The α1-adrenergic receptors are involved in vasoconstriction, while the β-adrenergic receptors are involved in heart rate control .
Mode of Action
This compound acts as an antagonist for both α1- and β-adrenergic receptors . This means it binds to these receptors and blocks their activation by adrenaline or noradrenaline. By blocking α1-adrenergic receptors, it prevents vasoconstriction, leading to a decrease in blood pressure. By blocking β-adrenergic receptors, it reduces heart rate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the α1- and β-adrenergic receptors. By blocking these receptors, this compound disrupts the normal signaling pathways of adrenaline and noradrenaline, leading to reduced vasoconstriction and heart rate .
Pharmacokinetics
After oral administration, the maximum plasma concentrations of this compound are reached at 0.25 hours, and then decline with apparent half-lives of 0.8—1.3 hours . The systemic bioavailability of a 10-mg/kg dose is 38.7% . The area under the plasma concentration curve increases more than proportionally to the dose, suggesting metabolic saturation . After oral and intravenous administrations, 64.7% and 81.0% of the radioactivity were recovered, respectively, in the urine within 48 hours .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure and heart rate . This is achieved through its antagonistic action on α1- and β-adrenergic receptors, leading to reduced vasoconstriction and heart rate . This makes this compound effective in the treatment of hypertension .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect its metabolism and excretion . Additionally, individual patient factors such as age, sex, weight, and health status can also influence the drug’s efficacy and stability .
Safety and Hazards
Users should avoid breathing mist, gas or vapours of Amosulalol . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . Adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Amosulalol umfasst mehrere Schritte:
Reaktion von Guajakol mit Ethylenoxid: Guajakol reagiert mit Ethylenoxid zu 2-(2-Methoxyphenoxy)ethanol.
Halogenierung: Das 2-(2-Methoxyphenoxy)ethanol wird dann mit Thionylchlorid halogeniert, um 1-(2-Chlorethoxy)-2-methoxybenzol zu bilden.
Aminierung: Dieser Zwischenprodukt wird mit Benzylamin behandelt, um N-Benzyl-2-(2-methoxyphenoxy)ethylamin zu ergeben.
Addition von 5-Bromoacetyl-2-methylbenzolsulfonamid: Die Zugabe dieser Verbindung führt zur Bildung eines Zwischenprodukts.
Reduktion: Die Carbonylgruppe wird mit Natriumborhydrid reduziert.
Katalytische Hydrierung: Schließlich spaltet die katalytische Hydrierung die Benzylgruppe und vervollständigt die Synthese von this compound.
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für this compound folgen typischerweise den oben genannten Synthesewegen, mit Optimierungen für die Großproduktion. Diese Optimierungen können die Verwendung automatisierter Systeme zur präzisen Steuerung der Reaktionsbedingungen und die Verwendung von hochreinen Reagenzien umfassen, um die Produktkonsistenz sicherzustellen.
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen, insbesondere an der Hydroxylgruppe, eingehen.
Reduktion: Die Verbindung kann während ihrer Synthese an der Carbonylgruppe reduziert werden.
Substitution: Halogenierungs- und Aminierungsschritte in der Synthese beinhalten Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid wird üblicherweise für Reduktionsreaktionen verwendet.
Substitution: Thionylchlorid wird für die Halogenierung verwendet, und Benzylamin wird für die Aminierung verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Zwischenprodukte wie 2-(2-Methoxyphenoxy)ethanol, 1-(2-Chlorethoxy)-2-methoxybenzol und N-Benzyl-2-(2-methoxyphenoxy)ethylamin, die zum Endprodukt this compound führen .
4. Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit adrenergen Rezeptorinteraktionen und Arzneimittelsynthese befassen.
Biologie: Die Forschung an this compound trägt zum Verständnis der physiologischen Wirkungen von adrenergen Rezeptorblockern bei.
Medizin: this compound wird auf sein therapeutisches Potenzial bei der Behandlung von Bluthochdruck und Herzrhythmusstörungen untersucht.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Blockierung sowohl von Alpha-1- als auch von Beta-adrenergen Rezeptoren. Durch die Hemmung dieser Rezeptoren reduziert das Medikament die Wirkungen der Stimulation des sympathischen Nervensystems, die für die Erhöhung der Herzfrequenz und des Blutdrucks verantwortlich ist. Genauer gesagt:
Beta-1-Rezeptoren: Die Blockade führt zu einer Abnahme des Herzzeitvolumens durch Reduzierung der Herzfrequenz und der Kontraktionskraft des Herzmuskels.
Alpha-1-Rezeptoren: Die Hemmung führt zur Vasodilatation, wodurch der periphere Gefäßwiderstand und folglich der Blutdruck gesenkt werden.
Ähnliche Verbindungen:
- Labetalol
- Carvedilol
- Bucindolol
- Medroxalol
- Primidolol
Vergleich: this compound ist einzigartig in seiner höheren Affinität zu Alpha-1-adrenergen Rezeptoren im Vergleich zu Beta-adrenergen Rezeptoren, was es von anderen dual wirksamen adrenergen Blockern unterscheidet. Diese einzigartige Eigenschaft bietet ein breiteres Spektrum an kardiovaskulären Vorteilen, was es besonders effektiv bei der Behandlung von Bluthochdruck und Herzrhythmusstörungen macht .
Vergleich Mit ähnlichen Verbindungen
- Labetalol
- Carvedilol
- Bucindolol
- Medroxalol
- Primidolol
Comparison: Amosulalol is unique in its higher affinity for alpha-1 adrenergic receptors compared to beta-adrenergic receptors, which distinguishes it from other dual-acting adrenergic blockers. This unique property provides a broader spectrum of cardiovascular benefits, making it particularly effective in managing hypertension and cardiac arrhythmias .
Eigenschaften
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEXHFZHOIWIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868893 | |
| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85320-68-9 | |
| Record name | Amosulalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85320-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amosulalol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085320689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOSULALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JI1BAU8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amosulalol interact with its target receptors?
A1: this compound exerts its effects by binding to both α- and β-adrenoceptors. It exhibits selective antagonism at α1-adrenoceptors over α2-adrenoceptors by approximately two orders of magnitude. The compound demonstrates non-selective β-adrenoceptor antagonism, affecting both β1- and β2-subtypes.
Q2: What are the downstream effects of this compound's receptor interactions?
A2: By blocking α1-adrenoceptors, this compound inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and a decrease in peripheral vascular resistance. This contributes to its antihypertensive effects. β-Adrenoceptor blockade, particularly at β1-adrenoceptors, results in a decrease in heart rate and contractility, further contributing to blood pressure reduction and potentially impacting cardiac output.
Q3: Does this compound exhibit any membrane stabilizing activity?
A3: Studies on the rat left atria suggest that racemic this compound, particularly at higher concentrations (10-5 - 10-4 M), might possess some degree of membrane stabilizing activity. This effect was not observed with the (+)-enantiomer of this compound.
Q4: How does the α/β blocking profile of this compound compare to other similar drugs?
A4: Compared to Labetalol, this compound shows a similar degree of β1-adrenoceptor blockade but is more potent in blocking α1-adrenoceptors. While both drugs lower blood pressure, this compound is less likely to cause reflex tachycardia due to its more balanced α/β blocking ratio.
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C18H24N2O5S, and its molecular weight is 376.46 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research papers don't delve into detailed spectroscopic data, they reference the identification of this compound and its metabolites using techniques like HPLC-UV and LC/MS. These techniques suggest the availability of spectroscopic data for the compound.
Q7: How does the stereochemistry of this compound affect its activity?
A7: The (+)-enantiomer of this compound demonstrates higher potency for α1-adrenoceptor antagonism compared to the (-)-enantiomer. Conversely, the (-)-enantiomer is a more potent β-adrenoceptor antagonist. , This suggests distinct stereochemical requirements for optimal interaction with each receptor subtype.
Q8: What is the impact of the desoxy modification on this compound's activity?
A8: Replacing the hydroxyl group with a hydrogen atom in the desoxy derivative of this compound (YM-11133) leads to a significant reduction in β1-adrenoceptor blocking activity while retaining substantial α1-adrenoceptor antagonism. This highlights the hydroxyl group's importance for interacting with β1-adrenoceptors.
Q9: What is the bioavailability of this compound?
A9: Studies in rats, dogs, and monkeys indicate that this compound exhibits good oral bioavailability, ranging from 22-31% in rats to 57-66% in monkeys. This suggests its suitability for oral administration in a clinical setting.
Q10: How is this compound metabolized?
A10: this compound undergoes extensive metabolism, with identified pathways including hydroxylation, demethylation, and oxidative cleavage. Glucuronidation and sulfation also contribute to the formation of various metabolites.
Q11: Are there significant species differences in this compound's metabolism?
A11: Yes, studies comparing this compound metabolism across different species (rats, dogs, monkeys, humans) revealed species-dependent variations in metabolic pathways and metabolite profiles. This highlights the importance of considering species-specific metabolic differences when interpreting preclinical data and extrapolating findings to humans.
Q12: What in vitro models have been used to study this compound?
A12: Researchers have employed various isolated tissue preparations, including rat right ventricle, aorta, and left atria, and guinea pig vascular tissues, to investigate this compound's effects on contractility, adrenoceptor antagonism, and neurotransmitter release. , , , , These models provide insights into the drug's mechanism of action at the cellular and tissue levels.
Q13: Has this compound demonstrated efficacy in animal models of hypertension?
A13: Yes, this compound has shown significant antihypertensive effects in various animal models, including spontaneously hypertensive rats (SHR), renal hypertensive rats (RHR), and deoxycorticosterone acetate-salt hypertensive rats (DHR). , These findings support its potential as an antihypertensive agent in humans.
Q14: Are there any studies investigating this compound's effects on ischemic myocardium?
A14: Research in canine models indicates that this compound might offer cardioprotective effects during myocardial ischemia. Studies show it can attenuate the depletion of myocardial energy stores and alterations in carbohydrate metabolism typically observed during ischemia. , This suggests a potential benefit in individuals with ischemic heart disease, but further research is needed to confirm these findings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
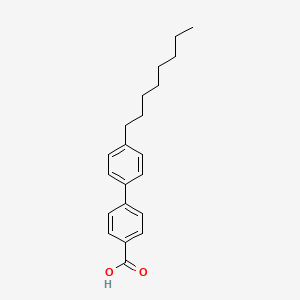

![3-ethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;iodide](/img/structure/B1665394.png)

